molecular formula C20H20INO2 B12960066 (9H-Fluoren-9-yl)methyl 3-iodopiperidine-1-carboxylate

(9H-Fluoren-9-yl)methyl 3-iodopiperidine-1-carboxylate

Cat. No.: B12960066
M. Wt: 433.3 g/mol
InChI Key: JEPZWBKDDHHWQB-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl 3-iodopiperidine-1-carboxylate is a complex organic compound that features a fluorenyl group attached to a piperidine ring, which is further substituted with an iodine atom and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl 3-iodopiperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the fluorenylmethyl group and the piperidine ring. One common method involves the iodination of piperidine followed by the introduction of the fluorenylmethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl 3-iodopiperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups within the molecule.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenylmethyl ketones, while substitution reactions can produce a variety of fluorenylmethyl piperidine derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (9H-Fluoren-9-yl)methyl 3-iodopiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between fluorenyl-containing molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl 3-iodopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenyl group can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: This compound features a fluorenylmethyl group similar to (9H-Fluoren-9-yl)methyl 3-iodopiperidine-1-carboxylate but is attached to a different core structure.

    Indole Derivatives: Indole derivatives share some structural similarities with the fluorenyl group and are widely studied for their biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of a fluorenyl group with a piperidine ring and an iodine atom. This specific arrangement of functional groups provides distinct chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C20H20INO2

Molecular Weight

433.3 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 3-iodopiperidine-1-carboxylate

InChI

InChI=1S/C20H20INO2/c21-14-6-5-11-22(12-14)20(23)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2

InChI Key

JEPZWBKDDHHWQB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)I

Origin of Product

United States

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